Bis(3-methoxyphenoxy)methane
Description
Bis(3-methoxyphenoxy)methane is a diaryl ether derivative characterized by two 3-methoxyphenoxy groups linked via a methylene (–CH₂–) bridge. This compound belongs to a class of aromatic ethers with applications in polymer chemistry, pharmaceutical intermediates, and materials science.
Properties
CAS No. |
56207-33-1 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3 |
InChI Key |
UEVJKBFAIPMWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Bis(3-methoxyphenoxy)methane is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of various diseases. Industry: The compound is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis(3-methoxyphenoxy)methane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
The following analysis compares Bis(3-methoxyphenoxy)methane with structurally or functionally related compounds from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Substituent Effects on Properties
Table 2: Substituent-Driven Properties
| Compound Type | Substituents | Impact on Properties |
|---|---|---|
| Alkoxy-substituted diaryl ethers (e.g., C3) | Long-chain (e.g., phenethoxy) | Increased lipophilicity, reduced crystallinity |
| Methoxy-substituted analogs | Methoxy (–OCH₃) | Moderate polarity, thermal stability |
| Hydroxyl/carbamate derivatives | –OH or carbamate | Higher reactivity, potential toxicity |
Key Insights:
- Lipophilicity vs. Polarity: Long-chain alkoxy groups (e.g., phenethoxy in C3) enhance solubility in non-polar solvents, whereas methoxy groups (as in this compound) balance polarity and stability .
- Thermal Stability : Ether linkages (e.g., methylene-bridged diaryl ethers) generally exhibit higher thermal stability compared to esters or carbamates .
Biological Activity
Bis(3-methoxyphenoxy)methane (BMPM), a compound characterized by its unique chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on BMPM, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
BMPM is a bisphenolic compound with the molecular formula C15H16O4. Its structure consists of two methoxyphenyl groups connected by a methylene bridge. This configuration contributes to its lipophilicity and potential interactions with biological membranes.
Antioxidant Activity
BMPM has been reported to exhibit significant antioxidant properties. A study demonstrated that BMPM effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to modulate oxidative stress markers suggests its potential as a protective agent against oxidative damage in various diseases, including neurodegenerative disorders.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of BMPM have shown promising results. In vitro studies indicated that BMPM possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/ml, depending on the bacterial species tested. These findings highlight BMPM's potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Anti-inflammatory Effects
BMPM has also been studied for its anti-inflammatory effects. In cellular assays, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that BMPM may have therapeutic potential in treating inflammatory conditions.
The biological activity of BMPM can be attributed to several mechanisms:
- Radical Scavenging : BMPM's phenolic groups are capable of donating hydrogen atoms to free radicals, effectively neutralizing them.
- Enzyme Inhibition : BMPM has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : The lipophilic nature of BMPM allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Case Studies
- Neuroprotective Effects : A study involving neuronal cell cultures demonstrated that BMPM reduced neuronal apoptosis induced by oxidative stress. The treatment with BMPM led to increased cell viability and decreased levels of apoptotic markers.
- In Vivo Studies : Animal models treated with BMPM exhibited reduced inflammation and improved recovery from induced colitis. Histological analysis revealed less tissue damage and lower inflammatory cell infiltration compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
